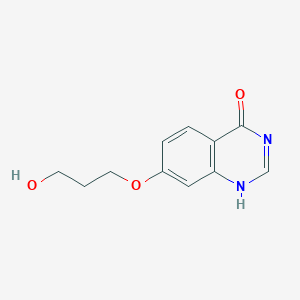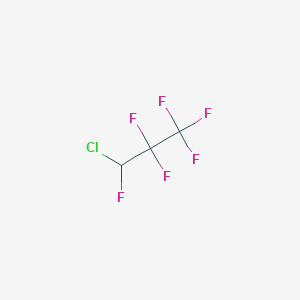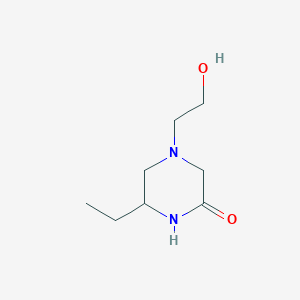
6-Ethyl-4-(2-hydroxyethyl)piperazin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Ethyl-4-(2-hydroxyethyl)piperazin-2-one (HEPP) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. HEPP belongs to the class of piperazine derivatives and has a molecular weight of 174.23 g/mol.
Mécanisme D'action
The mechanism of action of 6-Ethyl-4-(2-hydroxyethyl)piperazin-2-one is not fully understood. However, it is believed that 6-Ethyl-4-(2-hydroxyethyl)piperazin-2-one exerts its anticancer activity by inducing apoptosis (programmed cell death) in cancer cells. 6-Ethyl-4-(2-hydroxyethyl)piperazin-2-one has also been reported to inhibit the activity of enzymes involved in the biosynthesis of DNA and RNA, which may contribute to its anticancer activity.
Effets Biochimiques Et Physiologiques
6-Ethyl-4-(2-hydroxyethyl)piperazin-2-one has been shown to have a low toxicity profile and does not exhibit any significant adverse effects on normal cells. 6-Ethyl-4-(2-hydroxyethyl)piperazin-2-one has been reported to induce cell cycle arrest in cancer cells, which may contribute to its anticancer activity. 6-Ethyl-4-(2-hydroxyethyl)piperazin-2-one has also been found to possess antioxidant activity, which may be beneficial in preventing oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
6-Ethyl-4-(2-hydroxyethyl)piperazin-2-one has several advantages for lab experiments. It is readily available, easy to synthesize, and has a low toxicity profile. 6-Ethyl-4-(2-hydroxyethyl)piperazin-2-one can be easily modified to generate analogs with improved pharmacological properties. However, 6-Ethyl-4-(2-hydroxyethyl)piperazin-2-one also has some limitations. Its mechanism of action is not fully understood, and its anticancer activity needs to be further validated in vivo.
Orientations Futures
6-Ethyl-4-(2-hydroxyethyl)piperazin-2-one has several potential future directions in various fields of scientific research. In the field of medicinal chemistry, 6-Ethyl-4-(2-hydroxyethyl)piperazin-2-one analogs can be synthesized and evaluated for their anticancer, antifungal, and antibacterial activities. 6-Ethyl-4-(2-hydroxyethyl)piperazin-2-one can also be used as a starting material for the synthesis of other piperazine derivatives with improved pharmacological properties. In the field of materials science, 6-Ethyl-4-(2-hydroxyethyl)piperazin-2-one can be used as a building block for the synthesis of functionalized polymers and nanoparticles. 6-Ethyl-4-(2-hydroxyethyl)piperazin-2-one can also be used as a ligand for the synthesis of metal-organic frameworks with potential applications in catalysis and gas storage.
Conclusion:
In conclusion, 6-Ethyl-4-(2-hydroxyethyl)piperazin-2-one is a promising chemical compound with potential applications in various fields of scientific research. Its synthesis method is simple, and it exhibits promising anticancer, antifungal, and antibacterial activities. However, further studies are required to fully understand its mechanism of action and validate its anticancer activity in vivo. 6-Ethyl-4-(2-hydroxyethyl)piperazin-2-one has several advantages for lab experiments, but it also has some limitations. 6-Ethyl-4-(2-hydroxyethyl)piperazin-2-one has several potential future directions in various fields of scientific research, and it can be used as a building block for the synthesis of functionalized polymers and nanoparticles.
Méthodes De Synthèse
6-Ethyl-4-(2-hydroxyethyl)piperazin-2-one can be synthesized through the reaction of 2-ethylpiperazine with ethylene oxide in the presence of a catalyst. The reaction yields 6-Ethyl-4-(2-hydroxyethyl)piperazin-2-one as a white crystalline solid with a melting point of 70-72°C. The purity of 6-Ethyl-4-(2-hydroxyethyl)piperazin-2-one can be determined by using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Applications De Recherche Scientifique
6-Ethyl-4-(2-hydroxyethyl)piperazin-2-one has been extensively studied for its potential applications in various fields of scientific research. One of the significant applications of 6-Ethyl-4-(2-hydroxyethyl)piperazin-2-one is in the field of medicinal chemistry. 6-Ethyl-4-(2-hydroxyethyl)piperazin-2-one has been reported to exhibit promising anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and ovarian cancer. 6-Ethyl-4-(2-hydroxyethyl)piperazin-2-one has also been found to possess antifungal and antibacterial activities.
Propriétés
Numéro CAS |
137066-44-5 |
|---|---|
Nom du produit |
6-Ethyl-4-(2-hydroxyethyl)piperazin-2-one |
Formule moléculaire |
C8H16N2O2 |
Poids moléculaire |
172.22 g/mol |
Nom IUPAC |
6-ethyl-4-(2-hydroxyethyl)piperazin-2-one |
InChI |
InChI=1S/C8H16N2O2/c1-2-7-5-10(3-4-11)6-8(12)9-7/h7,11H,2-6H2,1H3,(H,9,12) |
Clé InChI |
HOQHGROMGIIINA-UHFFFAOYSA-N |
SMILES |
CCC1CN(CC(=O)N1)CCO |
SMILES canonique |
CCC1CN(CC(=O)N1)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



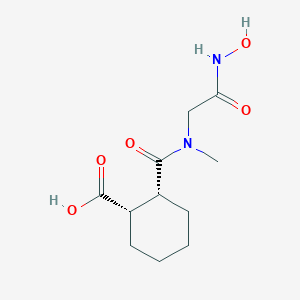
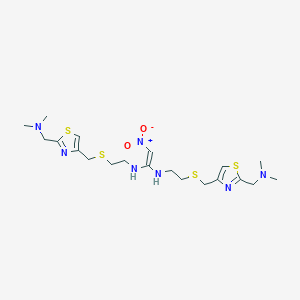
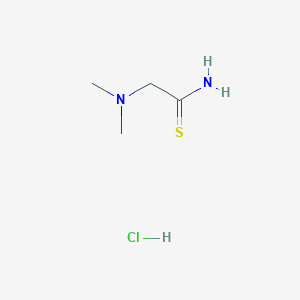
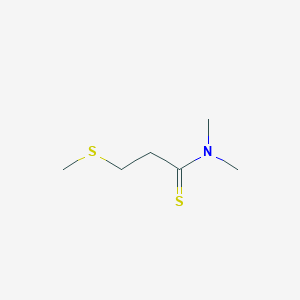
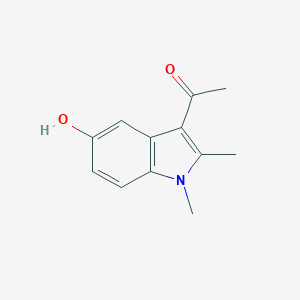
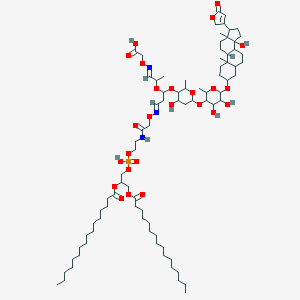
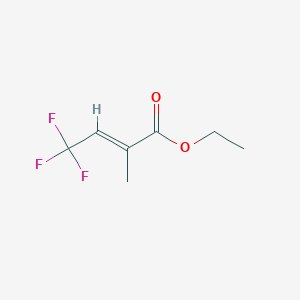
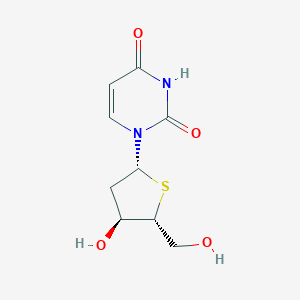
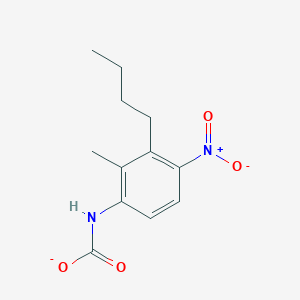
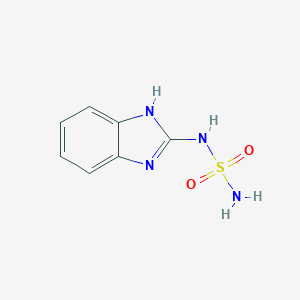
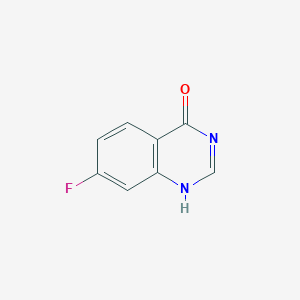
![Imidazo[1,5-A]pyridine-1-carboxylic acid](/img/structure/B143811.png)
